molecular formula C7H7Br2N3 B6216445 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide CAS No. 2742652-47-5

7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide

Cat. No. B6216445
CAS RN: 2742652-47-5
M. Wt: 293
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide (7-BrMTAP) is a synthetic compound that has been used in scientific research and laboratory experiments. It is a member of the triazolopyridine family, which is a group of heterocyclic compounds containing three nitrogen atoms and one pyridine ring. 7-BrMTAP has been studied for its potential applications in biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide has been studied for its potential applications in biochemistry, pharmacology, and medicinal chemistry. It has been used as a research tool to study the effects of various drugs on the human body, as well as to investigate the biochemical and physiological effects of various compounds. In addition, 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide has been used in the study of enzyme inhibition and receptor binding. It has also been used in the development of new drugs, as well as the synthesis of various compounds.

Mechanism of Action

7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide is thought to act as a ligand for various receptors in the body. It binds to these receptors and activates them, resulting in a variety of biochemical and physiological effects. For example, it has been shown to activate the serotonin 5-HT2A receptor, resulting in increased serotonin levels in the brain. In addition, it has been shown to activate the dopamine D2 receptor, resulting in increased dopamine levels in the brain.
Biochemical and Physiological Effects
7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide has been studied for its potential biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, resulting in increased mood and relaxation. In addition, it has been shown to increase the levels of norepinephrine and epinephrine, resulting in increased alertness and energy. It has also been shown to increase the levels of endorphins, resulting in increased pain relief and pleasure.

Advantages and Limitations for Lab Experiments

The use of 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable. In addition, it has a wide range of potential applications in biochemistry, pharmacology, and medicinal chemistry. However, there are some limitations to its use in laboratory experiments. It is not FDA approved and can be toxic in high doses. In addition, it is not always easy to obtain and may require special handling.

Future Directions

The potential future directions for 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide include further research into its biochemical and physiological effects, as well as its potential applications in biochemistry, pharmacology, and medicinal chemistry. In addition, further research could be conducted into its potential use as a therapeutic agent and its potential side effects. Finally, further research could be conducted into its potential use in the development of new drugs, as well as its potential use in the synthesis of various compounds.

Synthesis Methods

7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide can be synthesized from a two-step reaction of 7-bromo-1H-1,2,4-triazolo[1,5-a]pyridine and bromine in dichloromethane. The first step involves the reaction of 7-bromo-1H-1,2,4-triazolo[1,5-a]pyridine with bromine in dichloromethane to form 7-bromomethyl-1H-1,2,4-triazolo[1,5-a]pyridine. The second step involves the addition of bromide ions to the 7-bromomethyl-1H-1,2,4-triazolo[1,5-a]pyridine to form 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide involves the reaction of 7-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine with hydrobromic acid and bromine.", "Starting Materials": [ "7-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine", "Hydrobromic acid", "Bromine" ], "Reaction": [ "To a solution of 7-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyridine in acetonitrile, add hydrobromic acid and bromine.", "Heat the reaction mixture at reflux for several hours.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with cold acetonitrile and dry under vacuum to obtain 7-(bromomethyl)-[1,2,4]triazolo[1,5-a]pyridine hydrobromide." ] }

CAS RN

2742652-47-5

Molecular Formula

C7H7Br2N3

Molecular Weight

293

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.